molecular formula C20H18N4O2 B8421767 9-(4-Methylpiperazin-1-yl)indolo[2,1-b]quinazoline-6,12-dione

9-(4-Methylpiperazin-1-yl)indolo[2,1-b]quinazoline-6,12-dione

Cat. No. B8421767
M. Wt: 346.4 g/mol
InChI Key: WRVHQKVQLUQKGD-UHFFFAOYSA-N
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Patent
US05441955

Procedure details

9-Chloroindolo[2,1-b]quinazoline-6,12-dione (Example 31, 155 mg, 0.55 mmol), N-methylpiperazine (75 μL, 0.68 mmol) and 3 mL of NMP were stirred at at 70° C. for 1 h. Chloroform (50 mL) was added and the mixture was washed with water (3×100 mL), dried (Na2SO4), filtered and solvent removed in vacuo to give the crude product. Silica gel chromatography purification of the residue using (95:5) chloroform:methanol as eluent gave 101 mg (53%) of the title compound: mp 214° C. (dec); 1H NMR(CDCl3) δ 2.40 (s, 3H), 2.55-2.65 (m, 4H), 3.60-3.70 (m, 4H), 6.68-6.74 (dd, 1H), 760-7.70 (t, 1H), 7.73-7.80 (m, 1H), 7.80-7.86 (m, 1H), 7.99-8.05 (d, 1H), 8.10-8.14(d, 1H), 8.36-8.42 (d, 1H); MS (M+H)+ 347.2.
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[C:17]2[C:5]([C:6](=[O:20])[C:7]3[N:16]2[C:15](=[O:19])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=3)=[CH:4][CH:3]=1.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.CN1C(=O)CCC1>C(Cl)(Cl)Cl>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:2]2[CH:18]=[C:17]3[C:5]([C:6](=[O:20])[C:7]4[N:16]3[C:15](=[O:19])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=4)=[CH:4][CH:3]=2)[CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
ClC1=CC=C2C(C3=NC4=CC=CC=C4C(N3C2=C1)=O)=O
Name
Quantity
75 μL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
3 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Silica gel chromatography purification of the residue

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C2C(C3=NC4=CC=CC=C4C(N3C2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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